Diindolylmethane, grade B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diindolylmethane can be synthesized through the acid-catalyzed condensation of indole-3-carbinol. This reaction typically occurs in an acidic environment, such as the stomach, where indole-3-carbinol is converted into diindolylmethane . In the laboratory, this synthesis can be achieved using hydrochloric acid or other strong acids as catalysts.
Industrial Production Methods
Industrial production of diindolylmethane often involves the extraction of indole-3-carbinol from cruciferous vegetables, followed by its conversion to diindolylmethane under controlled acidic conditions. This method ensures a high yield of the compound while maintaining its bioactive properties .
Chemical Reactions Analysis
Types of Reactions
Diindolylmethane undergoes various chemical reactions, including:
Oxidation: Diindolylmethane can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Diindolylmethane can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in the reactions of diindolylmethane include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from the reactions of diindolylmethane include various oxidation and substitution products, which can have different bioactive properties .
Scientific Research Applications
Diindolylmethane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Diindolylmethane is studied for its effects on cellular signaling pathways and gene expression.
Medicine: It has shown promise in cancer prevention and treatment, particularly in breast, prostate, and gastrointestinal cancers
Mechanism of Action
Diindolylmethane exerts its effects through several molecular targets and pathways, including:
Aryl Hydrocarbon Receptor (AhR) Pathway: Activation of this pathway leads to changes in gene expression that can inhibit cancer cell growth.
Estrogen Receptor Pathways: Diindolylmethane modulates estrogen receptor activity, which can influence hormone-dependent cancers.
Apoptosis and Autophagy: It induces apoptosis (programmed cell death) and autophagy (cellular degradation) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole-3-Carbinol: The precursor to diindolylmethane, found in the same cruciferous vegetables.
Sulforaphane: Another bioactive compound found in cruciferous vegetables with similar cancer-preventive properties.
Uniqueness of Diindolylmethane
Diindolylmethane is unique due to its ability to modulate multiple cellular pathways simultaneously, making it a versatile compound in cancer prevention and treatment . Its stability and bioavailability also make it a more attractive option compared to its precursor, indole-3-carbinol .
Properties
Molecular Formula |
C17H14N2 |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-(indol-1-ylmethyl)indole |
InChI |
InChI=1S/C17H14N2/c1-3-7-16-14(5-1)9-11-18(16)13-19-12-10-15-6-2-4-8-17(15)19/h1-12H,13H2 |
InChI Key |
GKPRHNRFBQINRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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